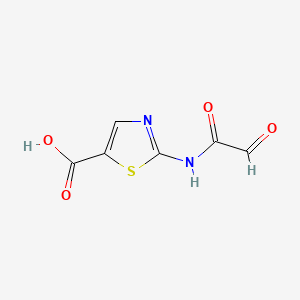
1,3-Dioxolan-2-one,5-ethyl-4,4-difluoro-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxolan-2-one,5-ethyl-4,4-difluoro-(9CI) is a heterocyclic organic compound that features a five-membered ring containing two oxygen atoms and one carbonyl group This compound is part of the dioxolane family, which is known for its stability and versatility in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dioxolan-2-one,5-ethyl-4,4-difluoro-(9CI) can be synthesized through the acetalization of carbonyl compounds with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst, allowing continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods
In industrial settings, the synthesis of 1,3-dioxolanes often employs similar methods but on a larger scale. The use of molecular sieves or orthoesters can enhance water removal, improving yield and purity . Industrial processes may also involve the use of more robust catalysts and optimized reaction conditions to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolan-2-one,5-ethyl-4,4-difluoro-(9CI) undergoes various chemical reactions, including:
Oxidation: Can be oxidized using agents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reduction can be achieved using lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur with reagents like organolithium or Grignard reagents.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution, OsO₄ in the presence of a co-oxidant.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.
Substitution: Organolithium reagents in dry THF, Grignard reagents in ether.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted dioxolanes depending on the nucleophile used.
Scientific Research Applications
1,3-Dioxolan-2-one,5-ethyl-4,4-difluoro-(9CI) has several applications in scientific research:
Chemistry: Used as a solvent and a protecting group for carbonyl compounds.
Biology: Investigated for its potential as a muscarinic acetylcholine receptor agonist.
Medicine: Explored for its role in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of polyacetals and other polymers.
Mechanism of Action
The mechanism of action for 1,3-Dioxolan-2-one,5-ethyl-4,4-difluoro-(9CI) involves its interaction with various molecular targets. For instance, as a muscarinic acetylcholine receptor agonist, it binds to the receptor, mimicking the action of acetylcholine and triggering a cellular response . The pathways involved include the activation of G-proteins and subsequent intracellular signaling cascades.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler analog without the ethyl and difluoro substituents.
1,3-Dioxane: A six-membered ring analog with similar chemical properties.
Ethylene Carbonate: A related compound used in similar applications.
Uniqueness
1,3-Dioxolan-2-one,5-ethyl-4,4-difluoro-(9CI) is unique due to its specific substituents, which enhance its reactivity and potential applications. The presence of the ethyl and difluoro groups makes it more versatile in chemical synthesis and industrial applications compared to its simpler analogs.
Properties
CAS No. |
185680-81-3 |
|---|---|
Molecular Formula |
C5H6F2O3 |
Molecular Weight |
152.097 |
IUPAC Name |
5-ethyl-4,4-difluoro-1,3-dioxolan-2-one |
InChI |
InChI=1S/C5H6F2O3/c1-2-3-5(6,7)10-4(8)9-3/h3H,2H2,1H3 |
InChI Key |
KFYLFVJHIDSAGW-UHFFFAOYSA-N |
SMILES |
CCC1C(OC(=O)O1)(F)F |
Synonyms |
1,3-Dioxolan-2-one,5-ethyl-4,4-difluoro-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


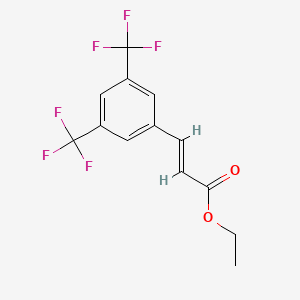
![3,4,5,8-Tetrahydroimidazo[4,5-f]benzimidazole](/img/structure/B575366.png)
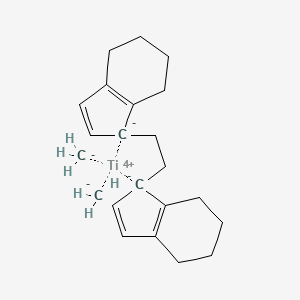
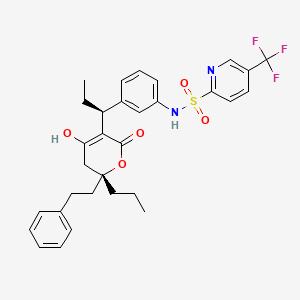
![difluoro-[fluoro-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)-(1,1,2,2,2-pentafluoroethyl)silyl]oxy-trifluorosilyloxysilane](/img/structure/B575372.png)
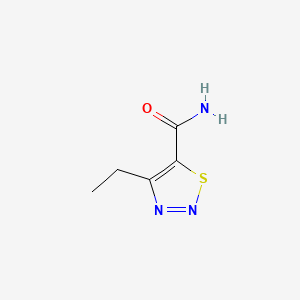
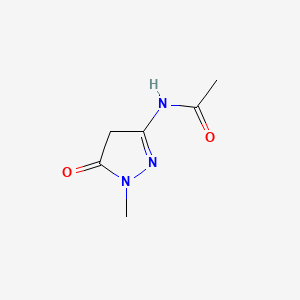

![Ethyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate](/img/structure/B575381.png)
![Hexahydro-1H-pyrrolo[1,2-a]azepin-9(9aH)-one](/img/structure/B575382.png)
